molecular formula C8H8F3N3O B13701044 1-[2-(Trifluoromethoxy)phenyl]guanidine

1-[2-(Trifluoromethoxy)phenyl]guanidine

Cat. No.: B13701044
M. Wt: 219.16 g/mol
InChI Key: QNPGHLGMCBNOIM-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethoxy)phenyl]guanidine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a guanidine moiety

Preparation Methods

The synthesis of 1-[2-(Trifluoromethoxy)phenyl]guanidine typically involves the reaction of 2-(trifluoromethoxy)aniline with a guanidine derivative. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the aniline derivative under specific conditions to yield the desired guanidine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[2-(Trifluoromethoxy)phenyl]guanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethoxy)phenyl]guanidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit mitochondrial respiratory complex I, leading to the activation of AMP-kinase . This inhibition affects cellular respiration and energy production, which can have downstream effects on various cellular processes.

Comparison with Similar Compounds

1-[2-(Trifluoromethoxy)phenyl]guanidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H8F3N3O

Molecular Weight

219.16 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]guanidine

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)15-6-4-2-1-3-5(6)14-7(12)13/h1-4H,(H4,12,13,14)

InChI Key

QNPGHLGMCBNOIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N)OC(F)(F)F

Origin of Product

United States

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